3-(2,3,4-trifluorophenyl)prop-2-enoic Acid 3-(2,3,4-trifluorophenyl)prop-2-enoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13345981
InChI: InChI=1S/C9H5F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)
SMILES: C1=CC(=C(C(=C1C=CC(=O)O)F)F)F
Molecular Formula: C9H5F3O2
Molecular Weight: 202.13 g/mol

3-(2,3,4-trifluorophenyl)prop-2-enoic Acid

CAS No.:

Cat. No.: VC13345981

Molecular Formula: C9H5F3O2

Molecular Weight: 202.13 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3,4-trifluorophenyl)prop-2-enoic Acid -

Specification

Molecular Formula C9H5F3O2
Molecular Weight 202.13 g/mol
IUPAC Name 3-(2,3,4-trifluorophenyl)prop-2-enoic acid
Standard InChI InChI=1S/C9H5F3O2/c10-6-3-1-5(2-4-7(13)14)8(11)9(6)12/h1-4H,(H,13,14)
Standard InChI Key AYDLBRHSHLRVAH-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C=CC(=O)O)F)F)F
Canonical SMILES C1=CC(=C(C(=C1C=CC(=O)O)F)F)F

Introduction

Structural and Chemical Identification

3-(2,3,4-Trifluorophenyl)prop-2-enoic acid (CAS 207742-85-6) is a fluorinated cinnamic acid derivative characterized by a trifluorophenyl substituent at the 3-position of the prop-2-enoic acid backbone. Its molecular formula is C₉H₅F₃O₂, and it belongs to the class of α,β-unsaturated carboxylic acids, which are known for their reactivity in organic synthesis and potential biological activity .

PropertyValueSource
Molecular FormulaC₉H₅F₃O₂
Molecular Weight202.14 g/mol
CAS Number207742-85-6
EC Number671-771-4
DSSTox Substance IDDTXSID101265478

The compound’s structure features a 2,3,4-trifluorophenyl group attached to the central carbon of the prop-2-enoic acid moiety, creating a conjugated system that enhances its electronic and steric properties.

Physical and Chemical Properties

Limited experimental data are available for this compound, but its properties can be inferred from structurally related fluorinated cinnamic acids:

PropertyInferred ValueAnalogous CompoundSource
Melting Point~150–200°C (estimated)3-(Trifluoromethyl)cinnamic acid (CAS 779-89-5)
SolubilityPoor in water; soluble in DMSO(E)-3-[4-(Trifluoromethyl)phenyl]acrylic acid
StabilitySensitive to hydrolysisα,β-unsaturated acids

The trifluorophenyl group introduces significant electron-withdrawing effects, enhancing the acidity of the carboxylic acid group and influencing reactivity in nucleophilic additions .

Research Findings and Applications

Chemical Reactivity

The α,β-unsaturated system enables:

  • Nucleophilic additions: Reactions with amines or thiols to form conjugated adducts .

  • Cyclization: Formation of heterocyclic compounds via Michael addition or Diels-Alder reactions .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsKey PropertyBiological Activity
3-(2,3,4-Trifluorophenyl)prop-2-enoic acid2,3,4-TrifluorophenylHigh electronic withdrawalHypothetical antimicrobial
3-(4-Trifluoromethyl)cinnamic acid4-TrifluoromethylphenylEnhanced lipid solubilityCOX inhibition
3-(2-Methoxy-4-trifluoromethyl)phenyl acidMethoxy, trifluoromethylImproved metabolic stabilityAntimicrobial
(E)-3-[4-(Trifluoromethyl)phenyl]acrylic acidTrans configurationHigher regioselectivityAnti-inflammatory

Challenges and Future Directions

  • Synthetic Optimization: Development of scalable, high-yield methods to overcome regio-isomerization challenges observed in similar compounds .

  • Biological Screening: Systematic evaluation of in vitro/in vivo efficacy to validate hypothesized activities.

  • Materials Science Applications: Exploration in polymer chemistry or optoelectronics due to its conjugated structure.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator